2-(4-Isopropylphenyl)butanoic acid

Description

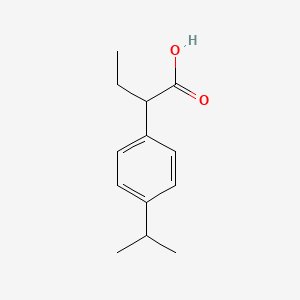

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)butanoic acid |

InChI |

InChI=1S/C13H18O2/c1-4-12(13(14)15)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) |

InChI Key |

GUAMCSTYGNRYKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Isopropylphenyl Butanoic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scitepress.orgamazonaws.com For 2-(4-isopropylphenyl)butanoic acid, the primary disconnection is at the C-C bond between the alpha-carbon of the butanoic acid chain and the phenyl ring. This disconnection suggests key precursors such as an isopropylbenzene derivative and a four-carbon chain synthon.

Another logical disconnection is the C-C bond formed during the alkylation of a phenylacetic acid derivative. This approach points to 4-isopropylphenylacetic acid as a key intermediate. Further disconnection of the isopropyl group from the benzene (B151609) ring leads to cumene (B47948) (isopropylbenzene) as a fundamental starting material. The butanoic acid moiety can be introduced through various functional group interconversions.

Key Precursors Identified Through Retrosynthesis:

| Precursor Name | Chemical Structure |

| Cumene (Isopropylbenzene) | C₆H₅CH(CH₃)₂ |

| 4-Isopropylacetophenone | CH₃COC₆H₄CH(CH₃)₂ |

| 4-Isopropylbenzyl cyanide | NCC H₂C₆H₄CH(CH₃)₂ |

| 2-bromo-1-(4-isopropylphenyl)ethanone | BrCH₂COC₆H₄CH(CH₃)₂ |

Classical Synthetic Routes

Several classical methods have been established for the synthesis of this compound and its analogs. These routes are characterized by their reliability and use of well-understood reaction mechanisms.

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgsavemyexams.com This reaction is a key step in several synthetic pathways to this compound.

A common approach begins with the Friedel-Crafts acylation of cumene with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(4-isopropylphenyl)butan-1-one. orgsyn.orgmasterorganicchemistry.com Subsequent transformations of the resulting ketone are necessary to arrive at the final carboxylic acid. One such transformation is the Willgerodt-Kindler reaction, which converts the aryl alkyl ketone to a thioamide, followed by hydrolysis to the carboxylic acid.

Alternatively, the ketone can be subjected to a haloform reaction or oxidation to yield the corresponding carboxylic acid. Another pathway involves the reduction of the ketone to an alcohol, followed by conversion to a halide and subsequent reaction with a cyanide source, which is then hydrolyzed to the acid.

Table of Friedel-Crafts Acylation Reactions and Transformations:

| Starting Material | Acylating Agent | Catalyst | Intermediate | Subsequent Reactions | Final Product |

| Cumene | Butanoyl chloride | AlCl₃ | 1-(4-isopropylphenyl)butan-1-one | Willgerodt-Kindler reaction, Hydrolysis | This compound |

| Cumene | Propionyl chloride | AlCl₃ | 1-(4-isopropylphenyl)propan-1-one | Darzens condensation, Hydrolysis, Decarboxylation | 2-(4-Isopropylphenyl)propanoic acid |

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. acechemistry.co.uklibretexts.org The synthesis of this compound can be effectively achieved using Grignard reagents.

One strategy involves the preparation of a Grignard reagent from a suitable halo-isopropylbenzene, such as 4-isopropylbenzyl chloride. This Grignard reagent, 4-isopropylbenzylmagnesium chloride, can then react with carbon dioxide in a carboxylation reaction to form 4-isopropylphenylacetic acid. youtube.commasterorganicchemistry.com Subsequent alkylation of the alpha-carbon with an ethyl halide furnishes this compound.

Another approach utilizes the reaction of a Grignard reagent with an appropriate electrophile. For instance, the Grignard reagent derived from 1-bromo-2-(4-isopropylphenyl)ethane can react with carbon dioxide to directly yield the target acid. quora.com

Table of Grignard Reagent-Based Syntheses:

| Grignard Reagent | Electrophile | Intermediate | Subsequent Reactions | Final Product |

| 4-Isopropylbenzylmagnesium chloride | Carbon Dioxide | 4-Isopropylphenylacetic acid | Alkylation with ethyl halide | This compound |

| 1-bromo-2-(4-isopropylphenyl)ethane derived Grignard | Carbon Dioxide | - | - | This compound |

Nitrile Hydrolysis Pathways

The hydrolysis of nitriles is a classic and reliable method for the preparation of carboxylic acids. chemguide.co.uklibretexts.orgchemistrysteps.com This pathway is often employed in the synthesis of this compound.

A common route starts with the chloromethylation of cumene to produce 4-isopropylbenzyl chloride. This is followed by a cyanation reaction, typically using sodium cyanide, to form 4-isopropylbenzyl cyanide. google.com Alkylation of this nitrile at the alpha-position with an ethyl halide, followed by hydrolysis under acidic or basic conditions, yields this compound. google.comgoogle.com

An alternative involves the reaction of 4-isopropylacetophenone with a cyanide source, such as in a Strecker synthesis or a cyanohydrin formation followed by reduction and hydrolysis.

Table of Nitrile Hydrolysis Pathways:

| Starting Material | Key Intermediate (Nitrile) | Hydrolysis Conditions | Final Product |

| 4-Isopropylbenzyl chloride | 2-(4-isopropylphenyl)butanenitrile | Acid or Base Catalysis | This compound |

| 4-Isopropylacetophenone | 2-hydroxy-2-(4-isopropylphenyl)propanenitrile | Acid or Base Catalysis | This compound |

Asymmetric Synthetic Strategies

The development of asymmetric synthesis has been crucial for obtaining enantiomerically pure compounds, which is of significant importance in various fields. nih.govresearchgate.net For this compound, which possesses a chiral center, asymmetric synthesis allows for the selective production of a single enantiomer. chegg.comchegg.com

Enantioselective Catalytic Hydrogenation Approaches

Enantioselective catalytic hydrogenation is a powerful tool for establishing stereocenters with high enantiomeric excess. pharmaguideline.comyoutube.com This approach is applicable to the synthesis of chiral carboxylic acids like this compound.

A key strategy involves the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor. nih.govyoutube.com For example, (E)-2-(4-isopropylphenyl)but-2-enoic acid can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), to afford one enantiomer of this compound in high enantiomeric purity. The choice of the chiral ligand dictates the stereochemical outcome of the reaction.

Table of Enantioselective Hydrogenation Approaches:

| Prochiral Substrate | Chiral Catalyst/Ligand | Product Enantiomer |

| (E)-2-(4-isopropylphenyl)but-2-enoic acid | Rh(I)-BINAP | (S)- or (R)-2-(4-Isopropylphenyl)butanoic acid |

| (Z)-2-(4-isopropylphenyl)but-2-enoic acid | Ru(II)-BINAP | (S)- or (R)-2-(4-Isopropylphenyl)butanoic acid |

Chiral Auxiliary and Chiral Pool Applications

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of molecules like this compound. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical transformation to produce a specific stereoisomer. walisongo.ac.id This approach is particularly valuable as it allows for the control of stereochemistry where a pre-existing chiral center is absent. walisongo.ac.id For instance, transformations with chiral auxiliaries can provide detailed information about the mechanistic aspects of organic reactions. walisongo.ac.id

Chiral pool synthesis represents another important strategy, utilizing readily available, enantiomerically pure natural products as starting materials. While direct examples for this compound are not detailed in the provided information, the principle involves leveraging the inherent chirality of natural products to build complex chiral molecules.

Stereochemical Control in Alkylation and Cyclization Reactions

Achieving stereochemical control is paramount in the synthesis of this compound and its analogues, particularly during alkylation and cyclization reactions. The spatial arrangement of atoms can significantly influence the biological activity and physical properties of the final compound.

In the context of alkylation, direct alkylation of an unfunctionalized aromatic ring is a cost-effective method. organic-chemistry.org However, a significant challenge is the propensity for linear alkyl chains to rearrange under Lewis acid conditions. organic-chemistry.org To address this, specific catalysts, such as gold-based catalysts, have been developed to mediate the direct alkylation of aromatic rings with straight-chain triflates without rearrangement. organic-chemistry.org

Cyclization reactions also demand precise stereochemical control. The synthesis of optically pure C2-symmetrical cyclic amines, which can serve as chiral auxiliaries, has been achieved from diols obtained through the enantioselective borohydride (B1222165) reduction of diketones catalyzed by optically active β-ketoiminato cobalt(II) complexes. elsevierpure.com

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound allows for the exploration of a wide range of chemical space and the generation of analogues with modified properties. These strategies typically target the carboxylic acid moiety, the aromatic ring, or the butanoic acid side chain.

Esterification and Amidation Routes

The carboxylic acid group of this compound is a prime target for derivatization through esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol to form an ester. This reaction is often catalyzed by an acid or a base. For example, butanoic acid reacts with 1-propanol (B7761284) to form propyl butanoate and water. youtube.com This process, known as esterification, results in a molecule with a characteristic ester group (R-COO-R'). youtube.com The properties of the resulting ester can be tuned by varying the alcohol used in the reaction.

Amidation is the process of forming an amide by reacting the carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride. The synthesis of glutaric acid-amide derivatives, such as 2,4-Cl2C6H3N(H)C(=O)(CH2)3C(=O)OH, demonstrates the formation of an amide linkage. mdpi.com The resulting amides often exhibit different solubility and hydrogen bonding capabilities compared to the parent carboxylic acid.

| Derivative | Starting Material | Reagent | Product | Reference |

| Ester | Butanoic acid | 1-Propanol | Propyl butanoate | youtube.com |

| Amide | Glutaric acid | 2,4-Dichloroaniline | 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | mdpi.com |

Functionalization of the Aromatic Ring System

Modification of the 4-isopropylphenyl group can lead to a diverse array of analogues. Efficient methods for the selective functionalization of preformed aromatic rings are crucial in synthetic chemistry. organic-chemistry.org

Common functionalization reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, aromatic halogenation typically yields the para-substituted product. organic-chemistry.org However, specific procedures have been developed to achieve ortho-chlorination of phenols. organic-chemistry.org The introduction of substituents on the aromatic ring can alter the electronic properties and steric profile of the molecule. For example, the synthesis of 4-(4-iodophenyl)butanoic acid introduces an iodine atom onto the phenyl ring, which can serve as a handle for further cross-coupling reactions. bldpharm.com

| Reaction Type | Example Substrate | Outcome | Significance | Reference |

| Halogenation | Phenol | Ortho-chlorination | Selective functionalization | organic-chemistry.org |

| Iodination | Phenylbutanoic acid | 4-(4-Iodophenyl)butanoic acid | Introduction of a reactive handle | bldpharm.com |

Modification of the Butanoic Acid Side Chain

Altering the butanoic acid side chain provides another avenue for creating analogues of this compound. This can involve changing the length of the chain, introducing substituents, or altering the oxidation state of the carbons.

For example, the synthesis of 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester involves the introduction of a hydroxyl group at the 2-position and a methylthio group at the 4-position of the butanoic acid chain, followed by esterification. researchgate.net Such modifications can significantly impact the molecule's polarity and potential for intermolecular interactions. Another example is the synthesis of 2-amino-4-(2-aminoethoxy)-butanoic acid, which introduces amino and ether functionalities to the side chain. google.com

| Modification | Example Compound | Key Features | Reference |

| Hydroxylation and Thioetherification | 2-Hydroxy-4-(methylthio)butanoic acid isopropyl ester | Introduction of hydroxyl and methylthio groups | researchgate.net |

| Amination and Etherification | 2-Amino-4-(2-aminoethoxy)-butanoic acid | Introduction of amino and ether functionalities | google.com |

Advanced Spectroscopic and Computational Characterization of 2 4 Isopropylphenyl Butanoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-isopropylphenyl)butanoic acid, both ¹H and ¹³C NMR provide definitive structural information.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The aromatic protons on the para-substituted phenyl ring would appear as two doublets in the range of 7.0-7.5 ppm. The single proton of the isopropyl group's methine would be a septet, while its six methyl protons would present as a doublet. Within the butanoic acid chain, the proton at the alpha-carbon (α-H) adjacent to the carbonyl group would likely be a multiplet. The subsequent methylene (B1212753) (–CH₂–) and terminal methyl (–CH₃) protons of the butanoyl group would show complex splitting patterns, typically as multiplets. The acidic proton of the carboxylic acid (–COOH) would be visible as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170-180 ppm. The aromatic carbons would produce several signals between 120-150 ppm. The remaining aliphatic carbons from the isopropyl and butanoic acid moieties would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 7.5 | Doublet, Doublet | 4H |

| Isopropyl Methine (-CH(CH₃)₂) | 2.8 - 3.2 | Septet | 1H |

| Butanoic Alpha-Proton (α-H) | 2.2 - 2.6 | Multiplet | 1H |

| Butanoic Methylene (-CH₂-) | 1.4 - 1.8 | Multiplet | 2H |

| Isopropyl Methyls (-CH(CH₃)₂) | 1.1 - 1.3 | Doublet | 6H |

| Butanoic Methyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-ipso, C-para) | 140 - 150 |

| Aromatic (C-ortho, C-meta) | 125 - 130 |

| Butanoic Alpha-Carbon (α-C) | 40 - 50 |

| Isopropyl Methine Carbon | 30 - 40 |

| Butanoic Methylene Carbon | 20 - 30 |

| Isopropyl Methyl Carbons | ~24 |

| Butanoic Methyl Carbon | ~14 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong signals in IR, the non-polar C-C and C-H bonds of the aromatic ring and alkyl chains often produce strong signals in Raman spectra. Therefore, the aromatic ring's "breathing" modes and C-H stretching vibrations would be prominent.

Table 3: Predicted Vibrational Frequencies for this compound This table is generated based on typical frequencies for the constituent functional groups.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | FT-IR | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | FT-IR/FT-Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR/FT-Raman | 2850 - 2970 | Strong |

| C=O Stretch | FT-IR | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C Stretch | FT-IR/FT-Raman | ~1600, ~1450 | Medium to Strong |

| C-O Stretch | FT-IR | 1210 - 1320 | Medium |

| O-H Bend | FT-IR | ~1400, ~920 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. For this compound, the absorption is primarily due to the substituted benzene (B151609) ring, which acts as a chromophore.

The spectrum is expected to show electronic transitions characteristic of aromatic systems. A strong absorption band, resulting from a π → π* transition within the phenyl ring, would likely be observed at a wavelength (λmax) below 250 nm. A second, weaker set of bands, known as the B-band, which arises from another π → π* transition, is characteristic of benzene and its derivatives and typically appears in the 260–280 nm region. The carbonyl group of the carboxylic acid also has a weak n → π* transition, which is formally allowed but often has a very low intensity and may be obscured by the stronger phenyl absorptions.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound This table is generated based on typical absorptions for substituted benzene derivatives.

| Predicted λmax (nm) | Associated Electronic Transition | Expected Molar Absorptivity (ε) |

| < 250 | π → π* (Primary Band) | High |

| 260 - 280 | π → π* (Secondary/B-Band) | Low to Medium |

| ~300 | n → π* (Carbonyl) | Very Low (May not be observed) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The molecular ion for this compound would be expected at an m/z corresponding to its molecular formula (C₁₃H₁₈O₂), which is 206.28 g/mol . The fragmentation of this ion provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). A significant fragmentation pathway for carboxylic acids with gamma-hydrogens is the McLafferty rearrangement, which would result in a characteristic peak. Other likely fragmentations include the cleavage of the bond between the alpha- and beta-carbons of the butanoic acid chain and the loss of an isopropyl group from the phenyl ring.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound This table is generated based on common fragmentation patterns for aromatic carboxylic acids.

| Predicted m/z | Proposed Fragment Structure / Loss |

| 206 | [M]⁺, Molecular Ion |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

| 177 | [M - C₂H₅]⁺ |

| 133 | [M - C₄H₇O₂]⁺ (Loss of butanoic acid side chain) |

| 60 | Product of McLafferty Rearrangement |

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT calculations, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) of this compound can be predicted. These calculations can also determine electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis, performed using computational methods, explores the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its atoms. Key rotational barriers would include those around the C-C bonds of the butanoic acid chain and the bond connecting the phenyl ring to the chiral center. The resulting energy landscape provides a detailed picture of the relative stabilities of different conformers and their likelihood of being populated at a given temperature.

Quantum Chemical Parameters and Reactivity Prediction

The electronic structure and reactivity of this compound can be elucidated through the lens of quantum chemical calculations. These computational methods provide insights into various molecular properties that are otherwise difficult to determine experimentally. By analyzing parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP), a predictive understanding of the molecule's chemical behavior can be achieved.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. nih.govirjweb.com

Frontier Molecular Orbitals and Reactivity Descriptors

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can determine the energies of the HOMO and LUMO. For instance, studies on ibuprofen (B1674241) have calculated these values, which can be used as a reasonable approximation for this compound due to their structural similarity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A larger value indicates greater stability and lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

The following table presents representative quantum chemical parameters for ibuprofen, which can serve as an illustrative example for this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.8 to -7.2 |

| ELUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.8 to 6.7 |

| Ionization Potential (I) | 6.8 to 7.2 |

| Electron Affinity (A) | 0.5 to 1.0 |

| Electronegativity (χ) | 3.65 to 4.1 |

| Chemical Hardness (η) | 2.9 to 3.35 |

| Chemical Softness (S) | 0.29 to 0.34 |

| Electrophilicity Index (ω) | 1.99 to 2.52 |

These values suggest that while the molecule is generally stable, as indicated by the relatively large HOMO-LUMO gap and chemical hardness, it possesses regions susceptible to chemical reactions.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It visually represents the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are prone to attack by electrophiles. In contrast, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MESP would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid group, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxyl group would exhibit a high positive potential, indicating its acidic nature and susceptibility to deprotonation. The isopropyl group and the phenyl ring would likely show a more neutral or slightly negative potential, contributing to the molecule's lipophilicity.

The electrostatic interactions derived from the MESP are crucial in understanding the binding of such molecules to biological targets, like the cyclooxygenase (COX) enzymes in the case of NSAIDs. nih.govosti.gov The specific charge distribution influences the orientation and strength of the interaction within the active site of the enzyme. nih.gov

Molecular Interactions and Mechanistic Studies of 2 4 Isopropylphenyl Butanoic Acid and Its Bioactive Analogues

Investigating Enzyme Inhibition Mechanisms

The biological activity of 2-(4-isopropylphenyl)butanoic acid and its analogues is significantly attributed to their ability to inhibit specific enzymes. Detailed kinetic studies have been instrumental in elucidating the nature of these inhibitory actions.

Fatty Acid-Binding Protein (FABP) Inhibition Studies

Fatty acid-binding proteins (FABPs) are intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic substances. nih.gov Certain analogues of this compound have been identified as inhibitors of FABPs. This inhibition is significant as FABPs are involved in the intracellular trafficking of endocannabinoids like anandamide (B1667382) to its degrading enzyme, fatty acid amide hydrolase (FAAH). nih.gov By inhibiting FABPs, these compounds can indirectly increase the levels of endocannabinoids, leading to the modulation of various physiological processes.

Studies have shown that FABP inhibitors can produce analgesic effects through both peripheral and central mechanisms. nih.gov For instance, the administration of FABP inhibitors has been found to reduce thermal and mechanical hyperalgesia in models of chronic inflammatory pain. nih.gov This analgesic effect is believed to be mediated, in part, by the potentiation of endocannabinoid signaling.

Cholinesterase Enzyme Interactions and Inhibition Kinetics

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Research into the interaction of this compound analogues with these enzymes has provided valuable insights into their potential as modulators of cholinergic activity.

Kinetic analyses have demonstrated that certain analogues can act as potent and selective inhibitors of BuChE. nih.gov For example, the modification of a related compound's carbamate (B1207046) moiety with a 4'-isopropyl-phenylcarbamate group resulted in high selectivity for BuChE inhibition. nih.gov The inhibition kinetics of these compounds are often characterized by determining parameters such as the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For one such analogue, the IC50 for BuChE was found to be significantly lower than for AChE, indicating a high degree of selectivity. nih.gov The mode of inhibition is often determined to be competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov

The following table summarizes the inhibitory activity of a representative analogue against human cholinesterases:

| Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) |

| Butyrylcholinesterase (BuChE) | 22 ± 5 | 195-fold |

| Acetylcholinesterase (AChE) | 4300 ± 350 | |

| Data derived from a study on a cymserine (B1245408) analogue with a 4'-isopropyl-phenylcarbamate moiety. nih.gov |

Aminopeptidase B Inhibition

While specific studies focusing solely on the inhibition of Aminopeptidase B by this compound are not extensively detailed in the provided context, the broader class of compounds to which it belongs has been investigated for its interaction with various peptidases. Further research in this specific area would be necessary to fully elucidate the inhibitory potential and mechanism against Aminopeptidase B.

Prostaglandin (B15479496) Synthesis Pathway Modulation

Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects in the body, involved in processes such as inflammation, pain, and fever. youtube.comnih.gov Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted into prostaglandins by cyclooxygenase (COX) enzymes. youtube.combio-rad.com

Compounds like ibuprofen (B1674241), which shares a similar phenylpropanoic acid scaffold with this compound, are well-known inhibitors of the prostaglandin pathway. nih.gov These non-steroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting the COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammatory responses. nih.gov The modulation of the prostaglandin synthesis pathway is a key mechanism through which these compounds exert their anti-inflammatory and analgesic effects.

Molecular Docking and Dynamics Simulations for Target Engagement

To gain a deeper understanding of how this compound and its analogues interact with their protein targets at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These techniques provide valuable insights into the binding modes and the stability of the ligand-protein complexes.

Ligand-Protein Binding Site Analysis

For instance, in the context of cholinesterase inhibition, docking studies can reveal how an inhibitor fits into the active site gorge of the enzyme. researchgate.net The analysis might show that the isopropylphenyl group of the inhibitor occupies a hydrophobic pocket within the active site, while the carboxylic acid group forms hydrogen bonds with polar residues.

Molecular dynamics simulations further build upon the static picture provided by docking by simulating the movement of the ligand and protein over time. nih.gov This allows for the assessment of the stability of the predicted binding pose and can reveal conformational changes in the protein upon ligand binding. The root mean square deviation (RMSD) of the complex is often calculated during MD simulations to assess its stability. nih.gov

Through these computational approaches, researchers can gain a detailed understanding of the structure-activity relationships of these compounds, guiding the design of new analogues with improved potency and selectivity.

Binding Affinities and Interaction Modes

The binding affinity of a compound to its biological target is a critical determinant of its pharmacological activity. For this compound and its analogues, the nature and strength of their interactions with receptor binding sites are influenced by their structural features. While specific binding affinity data for this compound is not extensively documented in publicly available literature, the principles of molecular interactions can be inferred from studies on related molecules.

In studies of structurally related compounds, the specific positioning and nature of substituents on the phenyl ring have been shown to be crucial for binding affinity. For instance, in a series of 2-phenylquinazoline-4-carboxylic acid derivatives, halogen substitutions on the terminal phenyl ring resulted in higher inhibitory activities against Aurora A kinase compared to unsubstituted or methyl-substituted derivatives. mdpi.com This suggests that the electronic properties and size of the substituent can significantly modulate binding interactions.

The following table summarizes the key molecular interactions that are likely to contribute to the binding affinity of this compound and its bioactive analogues.

| Interaction Type | Contributing Moiety | Potential Interacting Residues in Receptor |

| Hydrophobic Interactions | Isopropyl group, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals Forces | Entire molecule | All proximal amino acids in the binding pocket |

| Hydrogen Bonding | Carboxylic acid (as donor and acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Ionic Interactions | Carboxylate group (anion) | Arginine, Lysine, Histidine (protonated) |

Role of Enantiomers in Receptor Binding

This compound possesses a chiral center at the second carbon atom of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-isopropylphenyl)butanoic acid and (S)-2-(4-isopropylphenyl)butanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including binding affinities, potencies, and even different pharmacological effects.

This difference arises from the three-dimensional arrangement of atoms, which can lead to differential interactions with the chiral environment of a biological receptor. Receptors are themselves composed of chiral amino acids, creating a specific stereochemical landscape in the binding site. One enantiomer may fit more snugly or form more favorable interactions with the receptor than the other, leading to a higher binding affinity and, consequently, greater biological effect.

The table below illustrates the potential differences in receptor binding between the enantiomers of this compound, based on general principles of stereoselectivity in drug-receptor interactions.

| Enantiomer | Hypothetical Receptor Interaction | Potential Outcome |

| (R)-2-(4-isopropylphenyl)butanoic acid | May have a spatial arrangement that allows for optimal hydrophobic and hydrogen bonding interactions with the target receptor. | Higher binding affinity and potency (Eutomer). |

| (S)-2-(4-isopropylphenyl)butanoic acid | May have a spatial arrangement that leads to steric hindrance or suboptimal alignment of key interacting groups with the receptor. | Lower binding affinity and potency (Distomer), or may interact with a different receptor altogether. |

Cellular Pathway Modulation (excluding clinical human data)

Gene Expression Regulation (e.g., FABP expression)

This compound, as a derivative of a fatty acid, may influence cellular processes by modulating the expression of genes involved in lipid metabolism and transport, such as the Fatty Acid-Binding Proteins (FABPs). FABPs are a family of intracellular proteins that are thought to be involved in the uptake, transport, and metabolic fate of long-chain fatty acids. proteinatlas.orgwikipedia.org The expression of FABP genes is known to be regulated by various factors and can have significant impacts on cellular function.

While direct evidence of this compound regulating FABP expression is not available, a related compound, 4-phenylbutyric acid, is known to act as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net HDAC inhibitors can alter chromatin structure, leading to changes in the transcription of various genes. By this mechanism, it is plausible that this compound could also influence gene expression, potentially including that of FABPs.

Furthermore, studies on FABP4 (also known as aP2) have shown that its expression is regulated by factors such as hypoxia-inducible factor 1 (HIF-1) in response to muscle injury. nih.gov This indicates that the regulation of FABP expression is complex and can be influenced by the cellular microenvironment. Given that this compound is a fatty acid analogue, it could potentially compete with or mimic endogenous fatty acids in cellular signaling pathways that regulate gene expression.

The table below outlines the potential mechanisms by which this compound could regulate gene expression, drawing parallels from related compounds.

| Regulatory Mechanism | Potential Target | Hypothesized Cellular Outcome |

| Histone Deacetylase (HDAC) Inhibition | Histone Deacetylases | Altered chromatin accessibility and transcription of target genes, potentially including FABPs. |

| Ligand for Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Modulation of genes involved in lipid metabolism and inflammation. |

| Competition with Endogenous Fatty Acids | Fatty Acid-sensing pathways | Altered signaling cascades that lead to changes in gene expression. |

Biochemical Signaling Cascade Involvement (e.g., inflammation-associated pathways)

The involvement of fatty acids and their derivatives in inflammatory signaling is well-documented. It is therefore likely that this compound could modulate inflammation-associated biochemical signaling cascades. Inflammatory responses are often mediated by complex signaling networks, including the Toll-like receptor (TLR) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.commdpi.com

For instance, saturated fatty acids like palmitic acid can induce inflammatory responses in macrophages through the TLR4 signaling pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. nih.gov Conversely, some fatty acid derivatives, such as 4-phenylbutyric acid, have demonstrated anti-inflammatory properties. nih.govresearchgate.net

The MAPK signaling pathways, which include kinases like JNK and p38, are also central to the inflammatory response and can be activated by various cellular stresses, including exposure to certain lipids. nih.gov The modulation of these pathways can lead to changes in the production of inflammatory mediators.

Given its structure, this compound could potentially interact with components of these signaling cascades, either as a direct ligand for a receptor or by altering the cellular lipid environment, thereby influencing the inflammatory response.

The following table summarizes the potential involvement of this compound in key inflammation-associated signaling pathways.

| Signaling Pathway | Potential Point of Interaction | Possible Effect on Inflammatory Response |

| Toll-like Receptor (TLR) Signaling | TLR4 or other TLRs | May act as an agonist or antagonist, thereby either promoting or inhibiting the downstream activation of NF-κB and cytokine production. |

| Mitogen-Activated Protein Kinase (MAPK) Signaling | JNK, p38, or upstream activators | Could potentially modulate the phosphorylation and activation of these kinases, leading to altered cellular responses to inflammatory stimuli. |

| NF-κB Signaling | IκB kinase (IKK) or other upstream components | May influence the activation of NF-κB, a key regulator of pro-inflammatory gene expression. |

Structure-Activity Relationship (SAR) Derivations

Impact of Aromatic Substitutions on Biological Activity

The structure-activity relationship (SAR) for a class of compounds provides valuable insights into how chemical structure correlates with biological activity. For analogues of this compound, substitutions on the aromatic ring are a key determinant of their pharmacological effects. The nature, position, and size of these substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Studies on various classes of compounds with phenyl rings have demonstrated clear SAR trends. For example, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, halogen substitutions at the 3-position of the benzene (B151609) ring were found to be favorable for inhibitory activity against cyclooxygenase. nih.gov In another example involving ketamine analogues, substitutions at the 2- and 3-positions of the benzene ring were generally more active than substitutions at the 4-position. mdpi.com

The 4-isopropyl group in this compound is a bulky, hydrophobic substituent. Its presence and position will dictate how the molecule fits into a receptor's binding pocket and the types of interactions it can form. Altering this substituent would likely have a significant impact on biological activity. For instance, replacing the isopropyl group with smaller alkyl groups, more polar groups, or electron-withdrawing/donating groups would change the steric and electronic profile of the molecule.

The table below outlines the predicted impact of various substitutions on the phenyl ring of a hypothetical series of 2-phenylbutanoic acid analogues, based on established SAR principles.

| Substitution at 4-Position of Phenyl Ring | Predicted Impact on Biological Activity | Rationale |

| Hydrogen (unsubstituted) | Likely to have lower potency compared to substituted analogues. | Lack of specific interactions that a substituent can provide. |

| Methyl | May maintain or slightly alter activity depending on the binding pocket size. | Smaller hydrophobic group compared to isopropyl. |

| tert-Butyl | Could increase or decrease activity depending on steric tolerance of the receptor. | Larger, bulkier hydrophobic group. |

| Methoxy | May increase activity through potential hydrogen bonding or altered electronic properties. | Electron-donating and polar group. |

| Halogen (e.g., Chloro, Bromo) | Likely to increase potency due to favorable hydrophobic and electronic interactions. mdpi.commdpi.com | Halogens can form halogen bonds and alter the electronic nature of the ring. |

| Hydroxyl | May increase activity by forming hydrogen bonds, but could also impact cell permeability. mdpi.com | Polar group that can act as a hydrogen bond donor and acceptor. |

Influence of Butanoic Acid Chain Modifications

The biological activity of arylalkanoic acids is significantly influenced by the nature of the carboxylic acid chain. Modifications to this part of the molecule can affect its potency, selectivity, and pharmacokinetic properties. While direct studies on this compound are limited, extensive research on the closely related and structurally similar compound, 2-(4-isobutylphenyl)propanoic acid (ibuprofen), provides valuable insights into the structure-activity relationships (SAR). nih.gov

Alterations of the propanoic acid moiety in ibuprofen have been shown to impact its anti-inflammatory and pharmacological properties. nih.gov The synthesis of various analogues by modifying the carboxylic acid group has been a common strategy to explore these effects. For instance, converting the carboxylic acid of ibuprofen to amides, esters, and hydrazides has been investigated to potentially enhance its therapeutic profile and reduce gastrointestinal toxicity. nih.govresearchgate.net

One approach involves the synthesis of ester derivatives. For example, poly(oxyethylene) derivatives of ibuprofen have been synthesized and evaluated for their anti-inflammatory activity. These modifications can alter the drug's solubility, absorption, and release characteristics. nih.gov Another strategy is the formation of amide analogues. Studies on N-substituted amide derivatives of ibuprofen have shown that these modifications can modulate the inhibitory activity towards enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX). nih.gov

The following table summarizes the effects of some modifications to the propanoic acid chain of ibuprofen, which can be extrapolated to understand the potential impact of similar changes to this compound.

| Modification of the Carboxylic Acid Moiety | Observed Effect on Biological Activity of Ibuprofen Analogues | Reference |

| Conversion to Ester (e.g., poly(oxyethylene) esters) | Prolonged anti-inflammatory activity. | nih.gov |

| Conversion to Amide (e.g., N-substituted amides) | Modulated inhibitory potency against FAAH and COX enzymes. | nih.gov |

| Conversion to Hydrazide and then Schiff Bases | Potential for selective COX-2 inhibition based on molecular docking studies. | pharmascholars.comresearchgate.net |

These findings suggest that modifying the butanoic acid chain of this compound could be a viable strategy to fine-tune its biological properties. The introduction of different functional groups can influence the molecule's interaction with its biological targets, as well as its pharmacokinetic profile.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, and the class of 2-arylpropionic acids, to which this compound belongs, is a classic example. These compounds exist as a pair of enantiomers, (R)- and (S)-isomers, which often exhibit different pharmacological and toxicological profiles.

For the profen class of NSAIDs, it is well-established that the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of cyclooxygenase (COX) enzymes, which is the primary mechanism of their anti-inflammatory action. The (R)-enantiomer is typically much less active in this regard. This stereoselectivity arises from the specific three-point binding of the (S)-enantiomer to the active site of the COX enzyme.

While specific studies on the stereoisomers of this compound are not widely available, the extensive research on ibuprofen provides a strong precedent. For ibuprofen, the (S)-(+)-ibuprofen is the eutomer, possessing nearly all the anti-inflammatory activity. The (R)-(-)-ibuprofen, or the distomer, is significantly less potent. However, in the body, a portion of the (R)-enantiomer can undergo metabolic inversion to the active (S)-enantiomer.

The differential activity of stereoisomers is a critical consideration in drug development. The use of single-enantiomer drugs can offer several advantages, including a better therapeutic index, reduced metabolic load, and potentially fewer side effects. The synthesis of optically active analogues is therefore a key area of research. researchgate.net

The table below highlights the general stereochemical principles observed for profens, which are applicable to this compound.

| Stereoisomer | General Biological Activity in Profens |

| (S)-enantiomer | The pharmacologically active isomer (eutomer), responsible for COX inhibition and anti-inflammatory effects. |

| (R)-enantiomer | The less active or inactive isomer (distomer). May undergo in vivo metabolic conversion to the (S)-enantiomer. |

Metabolic Pathways and Biotransformation of 2 4 Isopropylphenyl Butanoic Acid Analogues

In Vitro Metabolic Stability and Metabolite Identification (non-human specific)

The primary metabolic transformations of ibuprofen (B1674241) involve oxidation of the isobutyl side chain. The major metabolites identified in vitro are hydroxyibuprofen and carboxyibuprofen. nih.gov These oxidative reactions are followed by Phase II conjugation, primarily with glucuronic acid. wikipedia.org It is highly probable that 2-(4-isopropylphenyl)butanoic acid would undergo similar metabolic transformations, with oxidation occurring on the isopropyl group and subsequent glucuronidation of the carboxylic acid moiety.

The in vitro metabolic stability of profens can be influenced by their chemical structure. For instance, a study comparing the glucuronidation of several 2-arylpropionic acids in rat liver microsomes found that pirprofen (B1678485) was a better substrate for UDP-glucuronosyltransferase than flurbiprofen (B1673479) and ibuprofen. nih.gov This suggests that variations in the aryl substituent and the side chain can affect the rate of metabolism.

A study on the in vitro metabolism of a different butanoic acid derivative, sodium (S)- 2-(dithiocarboxylato((2S,3R,4R,5R)- 2,3,4,5,6-pentahydroxyhexyl)amino)- 4(methylthio)butanoate (GMDTC), in liver microsomes from various species, including human, monkey, dog, rat, and mouse, provides an example of how metabolic stability is assessed. The in vitro half-life (T1/2) of GMDTC was found to be relatively short across all species, indicating rapid hepatic metabolism.

Interactive Table: In Vitro Metabolic Half-Life of GMDTC in Liver Microsomes of Different Species

| Species | In Vitro Half-Life (T1/2) (min) |

| Human | 16.54 |

| Monkey | 18.14 |

| Dog | 16.58 |

| Rat | 15.16 |

| Mouse | 16.00 |

Data sourced from a study on the in vitro metabolism of GMDTC.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Hydrolases)

The biotransformation of profens is predominantly carried out by two major enzyme systems: the Cytochrome P450 (CYP) superfamily in Phase I metabolism and the UDP-glucuronosyltransferases (UGTs) in Phase II metabolism.

Cytochrome P450 (CYP) System:

The oxidative metabolism of ibuprofen is primarily mediated by CYP2C9 and, to a lesser extent, CYP2C8. nih.gov These enzymes are responsible for the hydroxylation of the isobutyl side chain to form hydroxyibuprofen, which is then further oxidized to carboxyibuprofen. Given the structural similarity, it is highly likely that the metabolism of this compound is also principally mediated by CYP2C9 and CYP2C8. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in the metabolism and clearance of profens. nih.govuspharmacist.com

UDP-Glucuronosyltransferases (UGTs):

The carboxylic acid group of profens is susceptible to conjugation with glucuronic acid, a reaction catalyzed by UGTs. This process, known as glucuronidation, results in the formation of more water-soluble metabolites that are readily excreted. For ibuprofen, several UGT isoforms have been implicated in its glucuronidation, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7. wikipedia.orgnih.gov The specific UGTs involved can vary between different profens, highlighting the substrate specificity of these enzymes.

Interactive Table: Major Enzyme Systems Involved in the Biotransformation of Profens

| Enzyme System | Key Enzymes | Metabolic Reaction | Substrate Example(s) |

| Phase I: Cytochrome P450 | CYP2C9, CYP2C8 | Oxidation (Hydroxylation) | Ibuprofen, Flurbiprofen |

| Phase II: UDP-Glucuronosyltransferases | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7 | Glucuronidation | Ibuprofen, Ketoprofen (B1673614), Naproxen (B1676952) |

Comparison of Metabolic Profiles of Related Compounds

The metabolic profiles of different profens share common pathways but also exhibit notable differences, which can be attributed to variations in their chemical structures. A comparison of the metabolism of ibuprofen, ketoprofen, and naproxen provides insight into these differences.

Ibuprofen: As previously discussed, ibuprofen is primarily metabolized through oxidation of the isobutyl side chain by CYP2C9 and CYP2C8, followed by glucuronidation of the carboxylic acid.

Ketoprofen: The metabolism of ketoprofen primarily involves glucuronidation of its carboxylic acid moiety. nih.gov Hydroxylation of the benzoyl ring can also occur, but to a lesser extent.

Naproxen: Naproxen is extensively metabolized in the liver, with the major metabolic pathway being O-demethylation to 6-desmethylnaproxen, which is then conjugated. Direct glucuronidation of naproxen also occurs. The metabolism of naproxen is primarily mediated by CYP2C9 and CYP1A2. metabolismandme.com

A key feature of many profens, including ibuprofen, is metabolic chiral inversion. These drugs are often administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is generally the pharmacologically active form. In vivo, the inactive (R)-enantiomer can be converted to the active (S)-enantiomer. This inversion process involves the formation of a coenzyme A thioester. researchgate.net The extent of this inversion varies between different profens.

Interactive Table: Comparative Metabolic Profiles of Selected Profens

| Compound | Primary Metabolic Pathway(s) | Major Metabolite(s) | Key Enzymes Involved | Extent of Chiral Inversion |

| Ibuprofen | Oxidation, Glucuronidation | Hydroxyibuprofen, Carboxyibuprofen, Ibuprofen-glucuronide | CYP2C9, CYP2C8, UGTs | Significant |

| Ketoprofen | Glucuronidation, Hydroxylation | Ketoprofen-glucuronide | UGTs | Minimal |

| Naproxen | O-demethylation, Glucuronidation | 6-Desmethylnaproxen, Naproxen-glucuronide | CYP2C9, CYP1A2, UGTs | Negligible |

Applications in Advanced Chemical Synthesis and Material Science Non Clinical

Role as Chiral Building Blocks in Complex Molecule Synthesis

The enantiomers of 2-(4-isopropylphenyl)butanoic acid serve as crucial chiral building blocks in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The presence of a stereogenic center at the α-position of the carboxylic acid allows for the transfer of chirality to new, more complex molecules. This is of paramount importance in the synthesis of compounds where specific stereochemistry is essential for their desired function.

The general strategy involves utilizing the enantiomerically pure acid as a starting material or as a chiral auxiliary. As a starting material, the inherent chirality of the molecule is incorporated into the final product's scaffold. When used as a chiral auxiliary, the acid is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a stereoselective manner, after which it is cleaved and can often be recovered.

A key reaction in leveraging the chirality of such compounds is the diastereoselective alkylation of their enolates. By carefully selecting reaction conditions and reagents, chemists can control the formation of new stereocenters with a high degree of precision. For instance, the alkylation of enolates derived from chiral esters or amides can proceed with high diastereoselectivity, leading to the synthesis of molecules with multiple, well-defined stereocenters.

| Aspect of Chirality | Description | Significance in Synthesis |

| Chiral Pool Synthesis | Utilization of enantiomerically pure this compound as a readily available chiral starting material. | Direct incorporation of a defined stereocenter into the target molecule, simplifying the synthetic route. |

| Chiral Auxiliary | Temporary incorporation of the acid to an achiral molecule to induce stereoselectivity in a reaction. | Enables control over the stereochemical outcome of reactions on non-chiral substrates. |

| Diastereoselective Reactions | Reactions involving the chiral acid or its derivatives that preferentially form one diastereomer over others. rsc.org | Crucial for building molecules with multiple stereocenters in a controlled and predictable manner. |

Precursor in the Synthesis of Tetracyclic and Naphthalene (B1677914) Derivatives

The aromatic ring and the reactive carboxylic acid group of this compound make it a suitable precursor for the synthesis of polycyclic aromatic hydrocarbons, including tetracyclic systems and naphthalene derivatives. These structural motifs are prevalent in a wide range of functional materials and biologically active compounds.

One common approach to constructing these fused ring systems is through intramolecular cyclization reactions. The carboxylic acid moiety of this compound can be converted into a more reactive species, such as an acyl chloride, which can then undergo an intramolecular Friedel-Crafts acylation reaction. This reaction, typically catalyzed by a Lewis acid, results in the formation of a new ring fused to the existing isopropylphenyl group. Subsequent chemical transformations can then be employed to further elaborate the structure into a tetracyclic or naphthalene-based system.

For example, the butanoic acid side chain provides the necessary carbon framework to form a six-membered ring upon cyclization onto the aromatic ring. Depending on the subsequent reaction sequence, this can lead to the formation of a tetralone intermediate, which is a common precursor for the synthesis of various naphthalene derivatives. Further annulation reactions can then be used to construct the additional rings required for a tetracyclic framework.

| Polycyclic System | Synthetic Strategy | Key Intermediate |

| Naphthalene Derivatives | Intramolecular Friedel-Crafts acylation followed by reduction and aromatization. | Tetralone derivative |

| Tetracyclic Compounds | Stepwise annulation reactions starting from the naphthalene or tetralone intermediate. | Fused polycyclic ketone |

Development of Hybrid Molecules and Conjugates

The concept of hybrid molecules involves combining two or more distinct pharmacophores or functional moieties into a single molecule to achieve synergistic or additive effects. nih.govresearchgate.net this compound can serve as a key component in the design and synthesis of such hybrid molecules and conjugates, offering a scaffold to which other molecular entities can be attached.

The carboxylic acid group provides a convenient handle for conjugation with other molecules, such as polymers, biomolecules, or other small molecules, through the formation of ester or amide linkages. This allows for the creation of novel materials with tailored properties. For example, conjugating the acid to a polymer backbone could lead to the development of new functional polymers with specific optical, electronic, or biological properties.

| Hybrid/Conjugate Type | Synthetic Approach | Potential Application |

| Polymer Conjugates | Amide or ester bond formation between the acid and a functionalized polymer. | Functional materials with tailored properties. |

| Small Molecule Hybrids | Coupling of the acid with another bioactive molecule. | Development of new therapeutic agents with dual modes of action. nih.govnih.gov |

| Nanoparticle Formulations | Incorporation of the acid derivative during the nanoparticle self-assembly process. | Bioimaging, drug delivery systems. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2-arylpropionic acids, the class of compounds to which 2-(4-Isopropylphenyl)butanoic acid belongs, has been a subject of intense research. Future efforts are likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

One promising direction is the advancement of asymmetric synthesis . The biological activity of many profens resides in a single enantiomer, making the development of methods for producing enantiomerically pure compounds crucial. nih.gov Techniques such as asymmetric hydrogenation, which has been successfully used for the synthesis of Naproxen (B1676952), could be adapted. pharmaguideline.com This involves the use of chiral catalysts to selectively produce the desired stereoisomer. pharmaguideline.com

Furthermore, palladium-catalyzed cross-coupling reactions offer a flexible approach. A two-step, one-pot procedure involving a Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation, has been developed for the synthesis of 2-aryl propionic acids and could be optimized for this compound. mdpi.com

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as esterases and lipases, for the kinetic resolution of racemic esters of profens has been demonstrated. nih.govresearchgate.net Future research could focus on discovering or engineering novel enzymes with higher activity and selectivity for the synthesis of (S)-2-(4-Isopropylphenyl)butanoic acid. Whole-cell catalysis, which utilizes microorganisms to perform specific reactions, is another economically viable and sustainable approach that warrants further investigation. nih.gov

Advanced Computational Design of Analogues with Tailored Activities

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and material science. For this compound, these techniques can guide the design of new analogues with enhanced or novel properties.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of designed analogues with various biological targets. By understanding the structure-activity relationships (SAR), researchers can rationally design modifications to the core structure of this compound to improve its potency and selectivity for known targets like cyclooxygenase (COX) enzymes or to direct its activity towards new targets. nih.gov For instance, computational screening could identify analogues with preferential binding to the CB2 cannabinoid receptor, a target that has been explored for other profens. mdpi.com

Density Functional Theory (DFT) calculations can be used to investigate the electronic properties and reactivity of new butanoic acid derivatives, providing insights that can guide their synthesis and predict their stability. nih.gov These computational approaches, when combined with experimental validation, can significantly accelerate the discovery and optimization of novel compounds with tailored biological activities.

Exploration of New Biological Targets and Mechanisms

While this compound and related profens are well-known for their anti-inflammatory effects through the inhibition of COX enzymes, emerging research suggests that their pharmacological activities may be more diverse. orientjchem.org A significant future research direction is the exploration of these non-COX-mediated mechanisms and the identification of novel biological targets.

Recent studies have shown that some 2-arylpropionic acid derivatives can act as inverse agonists at the cannabinoid CB2 receptor , suggesting a potential role in modulating inflammatory responses through this pathway. mdpi.com This opens up the possibility of developing analogues of this compound with enhanced CB2 receptor activity for the treatment of chronic inflammatory conditions.

Furthermore, the potential for repurposing profens for other therapeutic indications is a burgeoning field of study. For example, some profens have been investigated for their anti-neuroinflammatory and potential anticancer properties. dsmc.or.krviamedica.pl The (R)-enantiomer of some profens, which is less active against COX enzymes, has been shown to exhibit biological activities through alternative mechanisms. viamedica.pl Future research should investigate whether this compound or its enantiomers possess similar activities, potentially opening up new therapeutic applications in neurodegenerative diseases or oncology. The use of systems biology and chemoproteomics can aid in the identification of novel druggable targets. nih.govnih.gov

Integration with Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. hi.is The synthesis of this compound provides several opportunities for the integration of these principles.

The development of biocatalytic processes , as mentioned earlier, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions (pH and temperature), reduce the need for hazardous reagents and solvents, and can lead to higher atom economy. orientjchem.orghi.is The green synthesis of Ibuprofen (B1674241), a structurally similar profen, has been extensively studied and serves as a model for developing more sustainable manufacturing processes for other profens. orientjchem.orghi.is This often involves reducing the number of synthetic steps, using recyclable catalysts, and minimizing waste generation. hi.is

The use of alternative reaction media , such as deep eutectic solvents (DES), is another promising green chemistry approach that could be applied to the synthesis of this compound. mdpi.com One-pot synthesis and cascade reactions, where multiple transformations occur in a single reaction vessel, can also significantly improve the efficiency and reduce the environmental footprint of the synthetic process. mdpi.com

Investigation of Material Science Applications (e.g., polymer chemistry, supramolecular chemistry)

The unique chemical structure of this compound lends itself to exploration in the field of material science, an area that remains largely untapped for this specific compound.

A particularly exciting avenue is the development of supramolecular gels . Low molecular weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional networks, resulting in the formation of gels. rsc.org Research has shown that other profens, such as naproxen, can be incorporated into two-component supramolecular hydrogels for controlled drug release. rsc.org Similarly, derivatives of this compound could be designed to act as gelators, creating novel materials for biomedical applications, such as topical drug delivery systems or scaffolds for tissue engineering. hi.isnih.gov These gels can also serve as unique media for crystallization. rsc.org

In the realm of polymer chemistry , while direct polymerization of this compound has not been extensively reported, the carboxylic acid and phenyl functionalities offer handles for incorporation into polymer backbones or as pendant groups. This could lead to the development of functional polymers with tailored properties, such as biodegradability or specific biological activities. For instance, the compound could be used as a monomer or a modifying agent in the synthesis of polyesters or polyamides, potentially imparting anti-inflammatory properties to the resulting material. The synthesis of block and random copolymers containing sulfonic acid groups for applications in catalysis demonstrates the potential for incorporating acidic monomers into advanced materials. mdpi.com The use of bio-based monomers like 2,5-furandicarboxylic acid as alternatives to petroleum-derived chemicals in polyester (B1180765) synthesis also points towards a more sustainable future for polymer chemistry, a principle that could be applied to monomers derived from or functionalized with this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Isopropylphenyl)butanoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A validated synthesis route involves reacting (E)-4-aryl-4-oxo-2-butenoic acid derivatives with thioglycolic acid in methanol under ambient conditions. For example, stirring 0.001 mol of the starting material with 0.0015–0.002 mol of thioglycolic acid in methanol for 3–4 hours yields crystalline products after solvent evaporation and water precipitation . Optimization strategies include adjusting stoichiometry, using inert atmospheres to prevent oxidation, and employing recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) to enhance purity and yield .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective for purity analysis. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). The compound’s ketone and carboxylic acid moieties are key diagnostic markers in infrared (IR) spectroscopy .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Antiproliferative activity is commonly assessed using cell viability assays like MTT or resazurin reduction in cancer cell lines (e.g., MCF-7 breast cancer cells). IC₅₀ values are calculated from dose-response curves, with controls for solvent effects and baseline cytotoxicity. Antimicrobial activity is tested via broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay protocols, such as cell line specificity, incubation times, or compound solubility. To address this, standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC. Cross-laboratory reproducibility studies and meta-analyses of published IC₅₀/MIC data can identify confounding variables .

Q. What computational methods are employed to study the structure-activity relationship (SAR) of this compound in drug design?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-2 (COX-2), leveraging the compound’s isopropylphenyl group for hydrophobic interactions. Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. Comparative SAR studies with analogs (e.g., ibuprofen derivatives) highlight substituent effects on potency .

Q. What strategies are effective in mitigating byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts like sulfanyl-adducts or incomplete oxidation products can be minimized by:

- Using anhydrous methanol and degassed solvents to prevent side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) to terminate at optimal conversion.

- Employing column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) for purification.

- Adjusting thioglycolic acid stoichiometry to 1.5 equivalents to avoid excess nucleophile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.